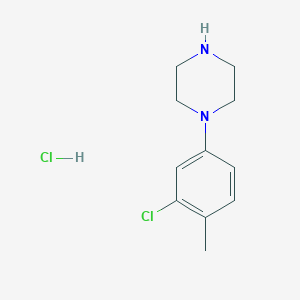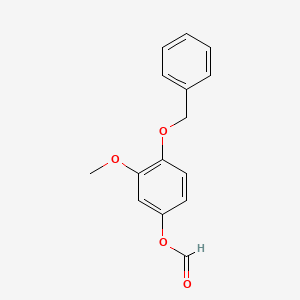![molecular formula C17H15N2O3S- B11824695 7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline](/img/structure/B11824695.png)
7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-[[4-(7-methoxy-4-quinolinyl)phenyl]methyl]-sulfamide involves several steps. One common method includes the reaction of 7-methoxy-4-quinolinecarboxaldehyde with 4-aminobenzylamine to form an intermediate Schiff base. This intermediate is then reacted with sulfamide under suitable conditions to yield the final product . The reaction conditions typically involve the use of solvents such as tetrahydrofuran and catalysts like sodium carbonate .
Analyse Chemischer Reaktionen
N-[[4-(7-methoxy-4-quinolinyl)phenyl]methyl]-sulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-[[4-(7-methoxy-4-quinolinyl)phenyl]methyl]-sulfamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[[4-(7-methoxy-4-quinolinyl)phenyl]methyl]-sulfamide involves its interaction with specific molecular targets. As an ENPP1 inhibitor, it inhibits the hydrolysis of 2’3’-cGAMP and ATP analogs, leading to enhanced transcription of genes encoding interferon-beta (IFN-β) in stimulated cells . This inhibition affects various signaling pathways and physiological processes, making it a potential therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
N-[[4-(7-methoxy-4-quinolinyl)phenyl]methyl]-sulfamide can be compared with other similar compounds, such as:
N-[4-(7-Methoxyquinolin-4-yl)benzyl]sulfamide: This compound shares a similar structure and exhibits comparable biological activities.
Quinoline derivatives: These compounds, including chloroquine and hydroquinine, have similar quinoline scaffolds and are known for their therapeutic applications.
Eigenschaften
Molekularformel |
C17H15N2O3S- |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
7-methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline |
InChI |
InChI=1S/C17H16N2O3S/c1-22-14-6-7-16-15(8-9-18-17(16)10-14)13-4-2-12(3-5-13)11-19-23(20)21/h2-10,19H,11H2,1H3,(H,20,21)/p-1 |
InChI-Schlüssel |
SYNNFMRHXHKDSQ-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC2=NC=CC(=C2C=C1)C3=CC=C(C=C3)CNS(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


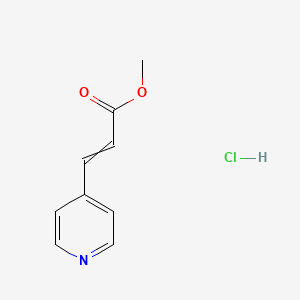

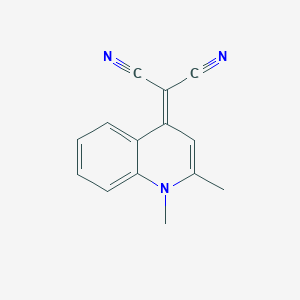
![(2S)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid](/img/structure/B11824651.png)

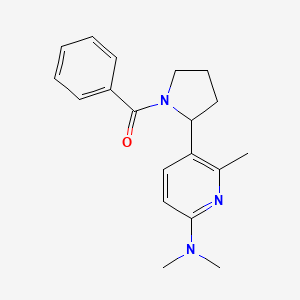
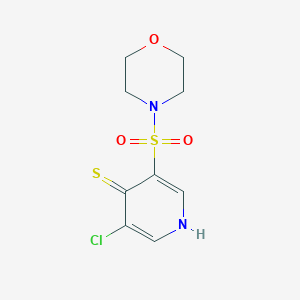
![4,4'-Bis [2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B11824660.png)
![(2S)-2-amino-3-{[(2R)-2-amino-2-carboxyethyl]disulfanyl}propanoic acid dihydrochloride](/img/structure/B11824671.png)
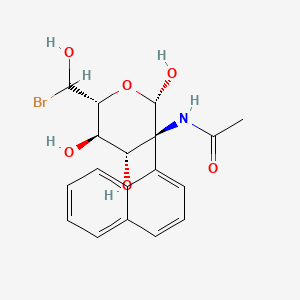
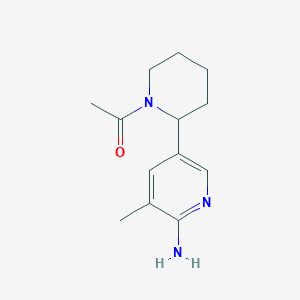
![2-Methyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11824682.png)
